molecular formula C24H18F2N4O5 B15023997 Dimethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B15023997
M. Wt: 480.4 g/mol
InChI Key: NLCSECNRMSIKMY-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and β-ketoesters. The difluoromethyl group is introduced via a difluoromethylation reaction, which can be achieved using reagents like difluoromethyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be considered.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.

    Material Science: Application in the design of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazolo[1,5-a]pyrimidine core may interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-DIMETHYL 2-[7-(TRIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE
  • 1,4-DIMETHYL 2-[7-(METHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE

Uniqueness

The presence of the difluoromethyl group in 1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE distinguishes it from similar compounds. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it a unique candidate for various applications.

Properties

Molecular Formula

C24H18F2N4O5

Molecular Weight

480.4 g/mol

IUPAC Name

dimethyl 2-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H18F2N4O5/c1-34-23(32)14-8-9-15(24(33)35-2)18(10-14)29-22(31)16-12-27-30-19(20(25)26)11-17(28-21(16)30)13-6-4-3-5-7-13/h3-12,20H,1-2H3,(H,29,31)

InChI Key

NLCSECNRMSIKMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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